

An In-depth Technical Guide to Butyl Heptanoate: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Butyl heptanoate*

Cat. No.: B1580531

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of **butyl heptanoate**. The information is presented in a clear and concise format, with quantitative data summarized in tables and detailed experimental methodologies provided. Visual diagrams generated using the DOT language are included to illustrate key structures and workflows.

Chemical Identity and Structure

Butyl heptanoate is a fatty acid ester with the IUPAC name **butyl heptanoate**.^[1] It is also known by several synonyms, including butyl heptylate, *n*-**butyl heptanoate**, and FEMA No. 2199.^{[1][2]} The compound is formed from the esterification of heptanoic acid and *n*-butanol.^[3]

Molecular Structure:

The chemical structure of **butyl heptanoate** consists of a heptanoyl group attached to a butyl group through an ester linkage. Its canonical SMILES representation is CCCCCCC(=O)OCCCC.^[1]

Caption: Chemical Structure of **Butyl Heptanoate**.

Physicochemical Properties

Butyl heptanoate is a colorless liquid with a characteristic fruity and herbaceous odor.^{[4][5]} It is stable under normal conditions and is widely used as a flavoring and fragrance agent.^{[4][5]}

Table 1: Physicochemical Properties of **Butyl Heptanoate**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O ₂	[1][2][3][4][5][6][7][8][9]
Molecular Weight	186.29 g/mol	[1][2][4]
CAS Number	5454-28-4	[1][2][3][5][7][8][9]
Appearance	Colorless liquid	[4][7]
Odor	Fruity, green, winey, apple-like	[7][8]
Melting Point	-67.5 °C	[2][4]
Boiling Point	226.2 °C at 760 mmHg	[2][4]
Density	0.863 g/mL at 25 °C	[2][4]
Refractive Index	1.421 at 20 °C	[4][5]
Flash Point	86.67 °C (188.00 °F)	[2]
Vapor Pressure	0.090 mmHg at 25 °C	[2]
Solubility in Water	10.87 mg/L at 25 °C (estimated)	[2]
Solubility in Organic Solvents	Soluble in alcohol and most organic solvents	[2][3][7][8]
logP	3.8	[1]

Experimental Protocols

Synthesis of Butyl Heptanoate (Fischer Esterification)

Principle: **Butyl heptanoate** is synthesized by the acid-catalyzed esterification of heptanoic acid with n-butanol. The reaction is reversible, and the equilibrium is driven towards the product by removing water as it is formed.

Materials:

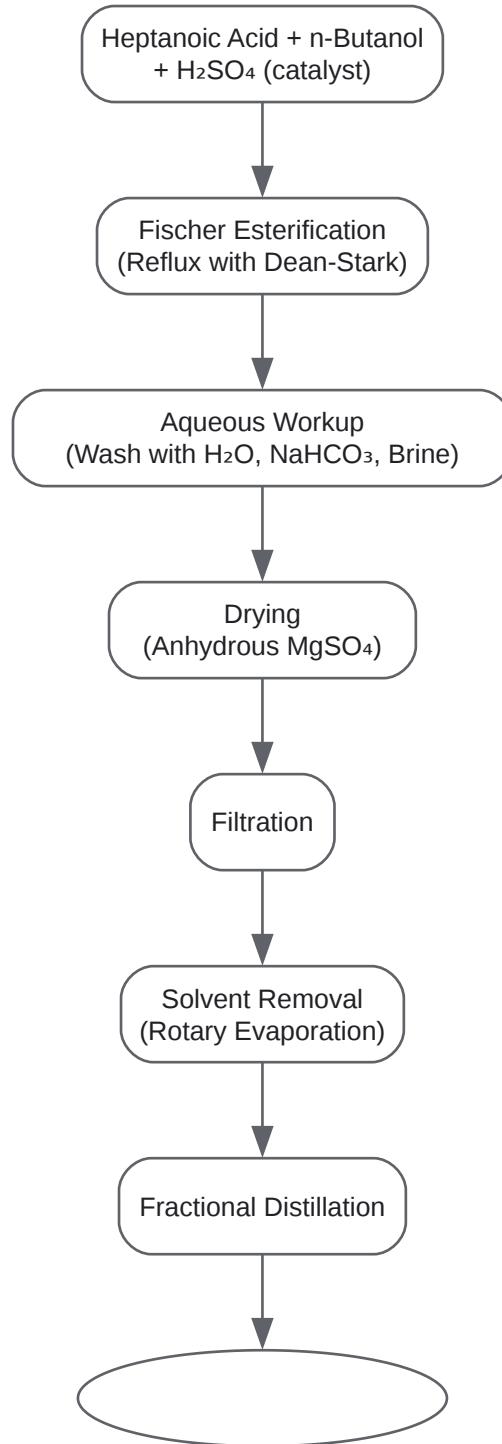
- Heptanoic acid
- n-Butanol
- Concentrated sulfuric acid (catalyst)
- Toluene
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine heptanoic acid, a slight excess of n-butanol, and a catalytic amount of concentrated sulfuric acid in toluene.
- Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux.
- Continuously remove the water-toluene azeotrope from the reaction mixture to drive the equilibrium towards the formation of the ester.
- Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the toluene solvent by rotary evaporation.
- Purify the crude **butyl heptanoate** by fractional distillation under reduced pressure.

Synthesis and Purification of Butyl Heptanoate

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Caption: Workflow for the synthesis and purification of **butyl heptanoate**.

Characterization Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Principle: GC separates volatile compounds in a mixture, and MS identifies them based on their mass-to-charge ratio.
- Sample Preparation: Dilute a small amount of the purified **butyl heptanoate** in a volatile organic solvent such as dichloromethane or hexane.
- GC Conditions (Representative):
 - Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions (Representative):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Expected Result: A single major peak in the chromatogram corresponding to **butyl heptanoate**. The mass spectrum will show a molecular ion peak (M⁺) at m/z 186 and characteristic fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.
- Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

- ^1H NMR Spectroscopy (Representative):

- Spectrometer: 400 MHz or higher.
- Expected Chemical Shifts (δ) in CDCl_3 :
 - ~4.05 ppm (triplet, 2H, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$)
 - ~2.28 ppm (triplet, 2H, $-\text{CH}_2-\text{C}(=\text{O})-$)
 - ~1.60 ppm (multiplet, 4H, $-\text{O}-\text{CH}_2-\text{CH}_2-$ and $-\text{CH}_2-\text{CH}_2-\text{C}(=\text{O})-$)
 - ~1.30 ppm (multiplet, 6H, $-(\text{CH}_2)_3-\text{CH}_3$ and $-\text{CH}_2-\text{CH}_2-\text{CH}_3$)
 - ~0.90 ppm (two overlapping triplets, 6H, two $-\text{CH}_3$ groups)

- ^{13}C NMR Spectroscopy (Representative):

- Spectrometer: 100 MHz or higher.
- Expected Chemical Shifts (δ) in CDCl_3 :
 - ~174 ppm ($\text{C}=\text{O}$)
 - ~64 ppm ($-\text{O}-\text{CH}_2-$)
 - ~34 ppm ($-\text{CH}_2-\text{C}(=\text{O})-$)
 - ~31, 29, 25, 22, 19, 14 ppm (remaining $-\text{CH}_2-$ and $-\text{CH}_3$ carbons)

3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
- Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
- Expected Absorptions:

- $\sim 1740 \text{ cm}^{-1}$ (strong, sharp peak for the C=O stretch of the ester)
- $\sim 1170 \text{ cm}^{-1}$ (strong peak for the C-O stretch of the ester)
- $\sim 2850\text{--}2960 \text{ cm}^{-1}$ (strong, multiple peaks for the C-H stretches of the alkyl chains)

Applications

Butyl heptanoate is primarily used as a flavoring agent in foods and beverages, imparting a fruity taste.^[4] It is also utilized in the fragrance industry for its pleasant aroma in perfumes and other scented products.^[5]

Safety and Handling

Butyl heptanoate may cause skin and eye irritation upon contact.^[3] It is a combustible liquid and should be stored in a cool, well-ventilated area away from sources of ignition.^[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

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